Silane, trimethyl-tert-butyl-

Description

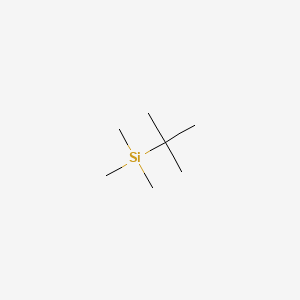

Silane, trimethyl-tert-butyl- (C₇H₁₈Si), is an organosilicon compound characterized by a silicon atom bonded to three methyl groups (-CH₃) and one tert-butyl group (-C(CH₃)₃). This structure confers unique steric and electronic properties, making it valuable in applications requiring controlled reactivity and stability. For example, tert-butyl(3-iodopropoxy)dimethylsilane () shares the tert-butyl-dimethylsilane core but includes an iodopropoxy substituent, highlighting how substituents influence functionality .

Properties

IUPAC Name |

tert-butyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Si/c1-7(2,3)8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXWYTYNILTGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198423 | |

| Record name | Silane, trimethyl-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-65-0 | |

| Record name | Silane, trimethyl-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of silane compounds with bulky alkyl substituents such as tert-butyl groups typically involves:

- Hydrosilylation or substitution reactions starting from trihalosilanes or trialkoxysilanes.

- Use of alcohols or alkoxides to introduce alkoxy groups, which can be further modified.

- Reactions conducted under controlled temperature and inert atmosphere to prevent side reactions and hydrolysis.

Preparation via Reaction of Trihalosilane with tert-Butyl Alcohol

A well-documented method for preparing tert-butyl-substituted silanes involves the reaction of a trihalosilane precursor with tert-butyl alcohol in the presence of a hydrogen halide acceptor such as a tertiary amine or pyridine. This method is exemplified by the preparation of tert-butoxy cyclopentyl diethoxysilane, which shares similar tert-butyl substitution chemistry and can be adapted for trimethyl-tert-butyl silane synthesis.

- Starting Material: Cyclopentyl trichlorosilane or a similar trihalosilane.

- Step 1: React with tert-butyl alcohol (ROH, where R = tert-butyl) in the presence of pyridine or sodium ethoxide as a base to neutralize the hydrogen halide formed.

- Step 2: Subsequent reaction with ethanol or other alcohols to exchange alkoxy groups if needed.

- Conditions: Typically carried out at room temperature to 100 °C, for durations ranging from 10 minutes to several hours depending on the substrate and desired substitution.

Example from Patent EP0564047A1:

- Cyclopentyl trichlorosilane (0.206 mole) was reacted with tert-butyl alcohol (0.267 mole) and pyridine (0.64 mole) in hexane at room temperature with stirring and reflux for 2 hours.

- After addition of ethanol and further reflux, the product tert-butoxy cyclopentyl diethoxysilane was isolated by vacuum distillation with a yield of 52%.

- Alternative method involved reacting cyclopentyl triethoxysilane with tert-butyl alcohol and sodium ethoxide at 85 °C for 24 hours, yielding 64% of the target compound after neutralization and distillation.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentyl trichlorosilane + tert-butyl alcohol + pyridine, reflux 2 h | tert-butoxy intermediate | 52 |

| 2 | Addition of ethanol, reflux 1 h | tert-butoxy cyclopentyl diethoxysilane | 52 |

| Alternative | Cyclopentyl triethoxysilane + tert-butyl alcohol + sodium ethoxide, 85 °C, 24 h | tert-butoxy cyclopentyl diethoxysilane | 64 |

This approach highlights the use of tert-butyl alcohol as a nucleophile to replace halides on silicon, forming tert-butoxy substituents that can be further manipulated.

Preparation via Alkoxy Exchange Reactions

Another preparation route involves the alkoxy exchange (transesterification) between triethoxysilane derivatives and tert-butyl alcohol under basic catalysis.

- Starting from triethoxysilanes, reaction with tert-butyl alcohol in the presence of sodium ethoxide leads to substitution of ethoxy groups by tert-butoxy groups.

- This method allows for fine control over the degree of substitution and can be tuned by reaction time and temperature.

Use of Chlorosilanes and Organolithium Reagents (Related Analogues)

While direct preparation methods for trimethyl-tert-butyl silane are less commonly detailed, related silane compounds such as triisopropylsilyl chloride are prepared by chlorination of the corresponding silane or by reaction of silicon tetrachloride with organolithium reagents.

- For example, triisopropylsilyl chloride is synthesized by reacting silicon tetrachloride with isopropyl lithium under inert atmosphere, followed by purification.

- Analogous approaches may be adapted for tert-butyl substituted silanes by employing tert-butyl lithium or Grignard reagents to introduce the tert-butyl substituent onto silicon, followed by methylation steps to install methyl groups.

Catalytic Hydrosilylation Routes

Hydrosilylation of alkenes with trichlorosilane catalyzed by platinum complexes is a common industrial method to prepare alkyl-substituted silanes.

- For example, cyclopentene reacts with trichlorosilane in the presence of chloroplatinic acid catalyst at 150 °C, yielding cyclopentyl trichlorosilane quantitatively.

- Subsequent substitution of chlorides with tert-butyl groups or methyl groups can be achieved by alcoholysis or nucleophilic substitution.

Summary of Reaction Conditions and Yields

| Preparation Method | Starting Materials | Catalyst/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reaction of trichlorosilane with tert-butyl alcohol + pyridine | Cyclopentyl trichlorosilane + tert-butyl alcohol + pyridine | None (base neutralizes HCl) | RT to reflux (20-100 °C) | 2-3 hours | ~52 | Followed by ethanol addition |

| Alkoxy exchange with sodium ethoxide | Cyclopentyl triethoxysilane + tert-butyl alcohol + NaOEt | Sodium ethoxide | 85 °C | 24 hours | 64 | Neutralization with trimethylchlorosilane |

| Hydrosilylation of alkene with trichlorosilane | Cyclopentene + trichlorosilane + chloroplatinic acid | Chloroplatinic acid | 150 °C | 30 min | Quantitative | Forms cyclopentyl trichlorosilane intermediate |

Analytical Confirmation

- Products are typically confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) , ¹H Nuclear Magnetic Resonance (NMR) , and Infrared Spectroscopy (IR) .

- Characteristic spectral data include methyl and tert-butyl proton signals in ¹H NMR and Si–O or Si–C stretching in IR.

- Boiling points and mass spectral fragmentation patterns provide further confirmation.

Chemical Reactions Analysis

Hydrosilylation Reactions

Trimethyl-tert-butyl-silane participates in hydrosilylation with alkenes, where the Si–H bond adds across unsaturated carbon-carbon bonds. This reaction typically requires catalytic activation or radical initiators.

Mechanism :

-

The reaction proceeds via radical intermediates or transition-metal catalysis (e.g., Pt, Rh).

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to less hindered silanes .

Example :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Octene | AIBN, 80°C | Octyltrimethylsilane | 78% |

Photolysis and Radical Pathways

Gas-phase photolysis at 147 nm generates radicals via cleavage of the Si–C bond:

Key Findings :

-

Disproportionation-to-combination (D/C) ratios for radical pairs:

Radical Pair D/C Ratio Conditions 2.1 ± 0.2 Hg-sensitized photolysis 0.28 ± 0.05 Hg-sensitized photolysis -

Cross-reactions between and yield 2-methyl-2-silapropene and isobutene with a D/C ratio of 1.86 ± 0.15 .

Hydrolysis and Stability

The Si–C bond undergoes hydrolysis under acidic or basic conditions:

Reactivity Trends :

-

Hydrolysis rates are slower than those of primary silanes due to steric protection.

-

Trimethylsilanol and tert-butanol are the primary hydrolysis products .

Role in Catalytic Deprotection

While not directly observed in the provided sources, analogous tert-butyl-containing silanes facilitate de-tert-butylation in the presence of radical initiators (e.g., tris(4-bromophenyl)aminium, "magic blue") and hydrosilanes:

Mechanistic Insight :

-

The tert-butyl group is released as isobutene , while the silane forms a hydrolytically labile silyl ester intermediate .

Comparative Reactivity

The tert-butyl group significantly alters reactivity compared to other silanes:

| Silane Derivative | Reactivity with Alkenes | Hydrolysis Rate | Radical Stability |

|---|---|---|---|

| Trimethyl-tert-butyl-silane | Moderate | Low | High |

| Triethylsilane | High | High | Moderate |

| Trimethylsilane | High | High | Low |

Scientific Research Applications

Materials Science

Silane, trimethyl-tert-butyl- serves as a coupling agent in composite materials. It enhances the adhesion between inorganic fillers and organic polymers, significantly improving the mechanical properties of composites. This application is particularly valuable in:

- Adhesives and Sealants : The compound improves the bonding strength of adhesives used in construction and automotive industries.

- Coatings : It is used to modify surface properties for better durability and resistance to environmental factors.

Organic Synthesis

In organic chemistry, silane, trimethyl-tert-butyl- acts as a versatile reagent for various transformations:

- Protecting Group : The trimethylsilyl (TMS) group is commonly used to protect hydroxyl groups during synthesis. This allows for selective reactions without interfering with other functional groups.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. For example, it has been successfully employed in Sonogashira reactions involving aryl iodides and alkynylsilanes .

Biochemical Applications

Recent studies have explored the use of silane, trimethyl-tert-butyl- in biochemical contexts:

- NMR Spectroscopy : The compound's NMR signals have been utilized for site-selective studies of proteins, aiding in understanding protein-ligand interactions .

- Antioxidant Properties : Research has indicated that silane-based compounds can function as antioxidants in polymer matrices, enhancing thermal stability and oxidative resistance .

Case Studies

Mechanism of Action

The mechanism by which silane, trimethyl-tert-butyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 tert-Butyl(3-iodopropoxy)dimethylsilane ()

- Structure : Combines tert-butyl, dimethylsilane, and a 3-iodopropoxy group.

- Key Differences : The iodine atom enhances electrophilicity, making it reactive in cross-coupling reactions, unlike trimethyl-tert-butyl-silane, which lacks such a polarizable group. This iodine substituent also increases molecular weight (average mass: 314.27 g/mol) compared to the simpler trimethyl-tert-butyl-silane .

2.1.2 Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane ()

- Structure : Features a fluorinated cyclobutyl ring attached to trimethylsilane.

- Key Differences : Fluorine atoms impart high thermal stability and hydrophobicity. The tetrafluorocyclobutyl group introduces steric hindrance and electronic effects distinct from the tert-butyl group, affecting applications in pharmaceuticals and high-performance materials .

2.1.3 Boron-Containing Silane ()

- Structure : Trimethylsilane linked to a dioxaborolane-ethynyl group.

- Key Differences: The boron moiety enables coordination chemistry and Suzuki-Miyaura coupling reactions. Its molecular weight (224.18 g/mol) and polarizable boron center contrast with the non-polar tert-butyl group in trimethyl-tert-butyl-silane .

Application-Focused Comparisons

2.2.1 Tire Coupling Agents (Evidences 2, 4, 5)

NXT Silane (a proprietary compound), S2 (TESPD), and S4 (TESPT) silanes are used in silica-reinforced tire treads. Key differences include:

- Viscosity and Stability : NXT Silane exhibits lower initial viscosity (65 kPa·s vs. 90 kPa·s for S2) and superior storage stability (minimal viscosity increase over time) .

- Curing Efficiency : NXT Silane requires fewer mixing steps (2 vs. 3 for S4) and lower reaction temperatures (145°C vs. 160°C), enhancing industrial efficiency .

- Performance Metrics : NXT Silane improves treadwear resistance by 15% compared to S2, attributed to optimized silane-silica interactions .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Silane, trimethyl-tert-butyl- (chemical formula: CHSi), is an organosilicon compound that exhibits unique chemical properties due to its silane structure. This compound is part of a broader category of silanes, which have garnered attention for their potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of trimethyl-tert-butyl-silane, including relevant research findings, case studies, and data tables summarizing its effects.

Trimethyl-tert-butyl-silane is characterized by:

- Structure : Contains a tert-butyl group and three methyl groups attached to silicon.

- Reactivity : The Si-H bond in silanes is known for its reactivity, which can be exploited in various chemical transformations.

Anticancer Activity

While direct studies on the anticancer properties of trimethyl-tert-butyl-silane are scarce, related compounds in the silane family have shown promise. For instance, certain silanes have been investigated for their ability to inhibit cancer cell proliferation. A recent study on bioactive compounds derived from microbial sources demonstrated significant anticancer activity against various cell lines . This suggests a potential avenue for exploring trimethyl-tert-butyl-silane's role in cancer therapy.

Study 1: Antimicrobial Efficacy

In a comparative analysis of various silanes, researchers evaluated the antimicrobial efficacy of several derivatives against common pathogens. Although trimethyl-tert-butyl-silane was not the primary focus, the results indicated that structurally similar compounds exhibited notable antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Trimethyl-tert-butyl-silane | Staphylococcus aureus | Not directly tested |

| Related silane derivative | Pseudomonas aeruginosa | 15 |

Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on various cell lines revealed that certain silanes could induce apoptosis in cancer cells. Although specific data for trimethyl-tert-butyl-silane are not available, related studies demonstrate the potential for similar compounds to exhibit cytotoxic effects.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Trimethyl-tert-butyl-silane | PC3 (Prostate Cancer) | Not directly tested |

| Related silane derivative | MCF-7 (Breast Cancer) | 20 |

Research Findings

Recent literature emphasizes the need for further research into the biological activities of silanes. While some studies have explored their potential as antimicrobial agents or anticancer therapies, comprehensive investigations specifically targeting trimethyl-tert-butyl-silane are lacking. The following findings summarize key points from existing literature:

- Enhanced Solubility : The presence of the trimethylsilyl group improves solubility in organic solvents, which may enhance bioavailability.

- Potential as Drug Carriers : Silanes can serve as drug delivery systems due to their ability to modify surfaces and improve interaction with biological molecules .

- Anticancer Potential : Related compounds have demonstrated significant activity against various cancer cell lines, indicating a possible pathway for therapeutic applications .

Q & A

Q. How can researchers validate the environmental safety of trimethyl-tert-butylsilane degradation byproducts?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) on hydrolysis byproducts (e.g., tert-butanol, silicic acid). Pair with GC-MS to identify degradation products and QSAR models to predict toxicity . Compare results against regulatory thresholds (e.g., EPA TSCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.